molecular formula C13H11F3N2O3S B4436093 N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide

N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B4436093
M. Wt: 332.30 g/mol
InChI Key: VDERVOUFODAPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is crucial for the activation of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies for the treatment of B cell malignancies and autoimmune diseases.

Mechanism of Action

N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide works by selectively binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme in the B cell receptor signaling pathway, which is crucial for B cell activation and proliferation. By inhibiting BTK, N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide prevents B cell activation and proliferation, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide has been shown to inhibit B cell activation and proliferation in preclinical studies. This leads to a reduction in inflammation and autoimmune responses, making N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide a potential therapeutic option for autoimmune diseases. N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide has also demonstrated efficacy in animal models of B cell malignancies, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide is its high selectivity for BTK, which reduces the risk of off-target effects. N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. Additionally, N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide may have limited efficacy in patients with BTK mutations that confer resistance to BTK inhibitors.

Future Directions

There are several potential future directions for research on N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide. One area of interest is the development of combination therapies with other agents that target the B cell receptor signaling pathway. Another potential direction is the investigation of N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide in other autoimmune diseases beyond rheumatoid arthritis and lupus. Additionally, further studies are needed to determine the safety and efficacy of N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide in clinical trials, particularly in patients with BTK mutations.

Scientific Research Applications

N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide has been extensively studied for its potential therapeutic applications in B cell malignancies and autoimmune diseases. Preclinical studies have shown that N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide is highly selective for BTK and inhibits B cell activation and proliferation. N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c1-9-3-2-4-12(17-9)18-22(19,20)11-7-5-10(6-8-11)21-13(14,15)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDERVOUFODAPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide
Reactant of Route 4
N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide
Reactant of Route 5
N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(6-methyl-2-pyridinyl)-4-(trifluoromethoxy)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.